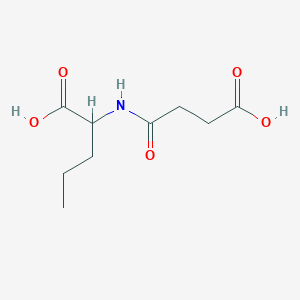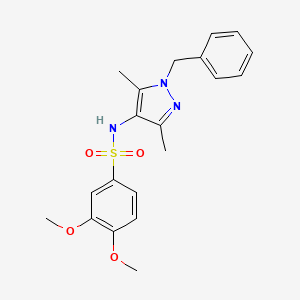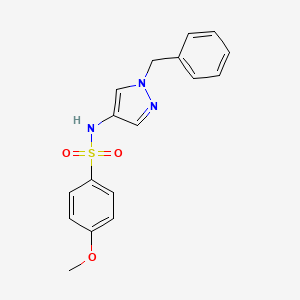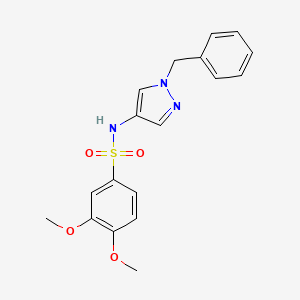
2-(3-Carboxypropanoylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Carboxypropanoylamino)pentanoic acid, also known as CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPPene belongs to the class of compounds known as glutamine antagonists, which are compounds that inhibit the uptake of glutamine by cells. Glutamine is an important nutrient for cells, and its uptake is essential for cell growth and proliferation. By inhibiting glutamine uptake, CPPene has been shown to have anti-cancer and anti-inflammatory properties.
作用機序
2-(3-Carboxypropanoylamino)pentanoic acid works by inhibiting the uptake of glutamine by cells. Glutamine is an important nutrient for cells, and its uptake is essential for cell growth and proliferation. By inhibiting glutamine uptake, 2-(3-Carboxypropanoylamino)pentanoic acid inhibits the growth and proliferation of cancer cells and reduces inflammation. In addition, 2-(3-Carboxypropanoylamino)pentanoic acid has been shown to protect against oxidative stress and apoptosis, which are important factors in the development of neurological disorders.
Biochemical and Physiological Effects
2-(3-Carboxypropanoylamino)pentanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, protect against oxidative stress and apoptosis, and improve neurological function. In addition, 2-(3-Carboxypropanoylamino)pentanoic acid has been shown to have a low toxicity profile, making it a promising candidate for further study.
実験室実験の利点と制限
One of the advantages of 2-(3-Carboxypropanoylamino)pentanoic acid is its low toxicity profile, which makes it a promising candidate for further study. However, one limitation of 2-(3-Carboxypropanoylamino)pentanoic acid is its relatively low solubility, which can make it difficult to work with in lab experiments. In addition, 2-(3-Carboxypropanoylamino)pentanoic acid is a synthetic compound, which can make it more expensive to produce than natural compounds.
将来の方向性
There are a number of future directions for the study of 2-(3-Carboxypropanoylamino)pentanoic acid. One area of research is the development of new synthesis methods to improve the yield and purity of 2-(3-Carboxypropanoylamino)pentanoic acid. Another area of research is the study of 2-(3-Carboxypropanoylamino)pentanoic acid in combination with other compounds to enhance its therapeutic effects. In addition, further study is needed to determine the optimal dosage and administration of 2-(3-Carboxypropanoylamino)pentanoic acid for different therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 2-(3-Carboxypropanoylamino)pentanoic acid and its potential applications in the treatment of a variety of diseases.
合成法
2-(3-Carboxypropanoylamino)pentanoic acid can be synthesized using a variety of methods, including the reaction of 2-aminopentanoic acid with acetyl chloride, followed by reaction with ethyl chloroformate and sodium hydroxide. Another synthesis method involves the reaction of 2-amino-3-methylbutanoic acid with acetyl chloride, followed by reaction with ethyl chloroformate and sodium hydroxide. Both methods result in the formation of 2-(3-Carboxypropanoylamino)pentanoic acid with high yields and purity.
科学的研究の応用
2-(3-Carboxypropanoylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 2-(3-Carboxypropanoylamino)pentanoic acid has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(3-Carboxypropanoylamino)pentanoic acid has been studied for its potential use in the treatment of neurological disorders such as stroke and traumatic brain injury.
特性
IUPAC Name |
2-(3-carboxypropanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-2-3-6(9(14)15)10-7(11)4-5-8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAPDLBXHOBAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carboxypropanoylamino)pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)






![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)


![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)


